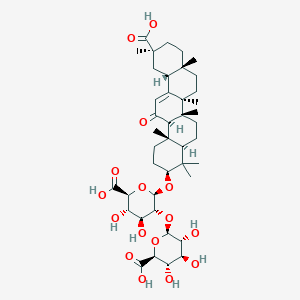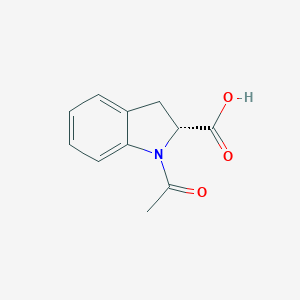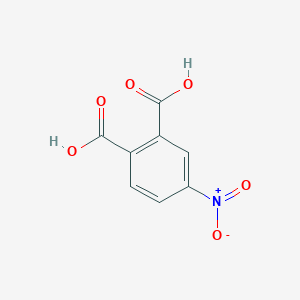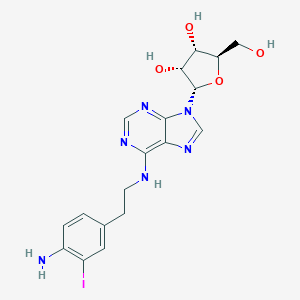![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-L-Carnitin ist eine acetylierte Form von L-Carnitin, einem natürlich vorkommenden Aminosäurederivat. Es wird im menschlichen Körper produziert und ist auch als Nahrungsergänzungsmittel erhältlich. Acetyl-L-Carnitin spielt eine entscheidende Rolle beim Transport von Fettsäuren in die Mitochondrien, wo sie zur Energiegewinnung abgebaut werden. Diese Verbindung ist bekannt für ihre potenziellen Vorteile bei der Steigerung der kognitiven Funktion, der Unterstützung der Nervengesundheit und der Verbesserung des Energiestoffwechsels .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Herstellung von Acetyl-L-Carnitin umfasst typischerweise die Acetylierung von L-Carnitin. Ein übliches Verfahren umfasst die Reaktion von L-Carnitin mit Essigsäureanhydrid in einem Temperaturbereich von 70-75 °C . Ein weiteres Verfahren beinhaltet die Verwendung von Acetylchlorid in Gegenwart von Essigsäure, wobei die Reaktion bei hohen Temperaturen (118-130 °C) durchgeführt wird, um Acetyl-L-Carnitinhydrochlorid zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Acetyl-L-Carnitin verwendet häufig ähnliche synthetische Routen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Rohstoffen und kontrollierten Reaktionsbedingungen, um die Produktion von Acetyl-L-Carnitin von hoher Qualität zu gewährleisten. Das Endprodukt wird typischerweise durch Kristallisation und Vakuumtrocknung gereinigt, um die gewünschte Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acetyl-L-Carnitin durchläuft verschiedene chemische Reaktionen, darunter:
Acetylierung: Die Hauptreaktion, bei der L-Carnitin acetyliert wird, um Acetyl-L-Carnitin zu bilden.
Oxidation und Reduktion: Während Acetyl-L-Carnitin selbst typischerweise nicht an Oxidations-Reduktionsreaktionen beteiligt ist, beinhalten seine Stoffwechselwege solche Reaktionen, insbesondere in den Mitochondrien.
Häufige Reagenzien und Bedingungen
Essigsäureanhydrid: Wird zur Acetylierung von L-Carnitin verwendet.
Acetylchlorid: Ein weiteres Acetylierungsmittel, das in Gegenwart von Essigsäure verwendet wird.
Salzsäure: Wird bei der Hydrolyse von Acetyl-L-Carnitinhydrochlorid verwendet.
Hauptprodukte
L-Carnitin: Wird durch Hydrolyse von Acetyl-L-Carnitin gebildet.
Essigsäure: Ein Nebenprodukt der Hydrolysereaktion.
Wissenschaftliche Forschungsanwendungen
Acetyl-L-Carnitin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Wird auf seine Rolle bei der zellulären Energieproduktion und der Mitochondrienfunktion untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Neuropathie, Depression und kognitiver Abnahme untersucht.
Wirkmechanismus
Acetyl-L-Carnitin entfaltet seine Wirkung hauptsächlich durch seine Rolle im mitochondrialen Energiestoffwechsel. Es erleichtert den Transport von Fettsäuren in die Mitochondrien, wo sie einer Beta-Oxidation unterzogen werden, um Acetyl-CoA zu produzieren. Dieses Acetyl-CoA gelangt dann in den Zitronensäurezyklus, der zur Produktion von Adenosintriphosphat (ATP), der primären Energiewährung der Zelle, führt . Darüber hinaus kann Acetyl-L-Carnitin die Blut-Hirn-Schranke passieren, wo es die Produktion von Acetylcholin unterstützt, einem Neurotransmitter, der an der kognitiven Funktion beteiligt ist .
Wissenschaftliche Forschungsanwendungen
Acetyl L-carnitine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various biochemical assays and studies involving fatty acid metabolism.
Biology: Studied for its role in cellular energy production and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and cognitive decline.
Wirkmechanismus
Acetyl L-carnitine exerts its effects primarily through its role in mitochondrial energy metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo beta-oxidation to produce acetyl-CoA. This acetyl-CoA then enters the Krebs cycle, leading to the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Additionally, acetyl L-carnitine can cross the blood-brain barrier, where it supports the production of acetylcholine, a neurotransmitter involved in cognitive function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propionyl-L-Carnitin: Ein weiteres Derivat von L-Carnitin, das für seine potenziellen Vorteile für die Herz-Kreislauf-Gesundheit bekannt ist.
D-Carnitin: Ein Isomer von L-Carnitin, das biologisch nicht aktiv ist und die Funktion von L-Carnitin beeinträchtigen kann.
Einzigartigkeit
Acetyl-L-Carnitin ist einzigartig aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu passieren, was es besonders effektiv bei der Unterstützung kognitiver Funktionen wie Gedächtnis und Konzentration macht . Diese Eigenschaft unterscheidet es von anderen Carnitinformen, die hauptsächlich den physikalischen Energiestoffwechsel und die Herz-Kreislauf-Gesundheit unterstützen .
Eigenschaften
CAS-Nummer |
109682-72-6 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Kanonische SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)



